5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-7-carboxylicacidhydrochloride
Description
Historical Context and Evolution of Thiazolopyrimidine-Based Therapeutics
Thiazolopyrimidines first gained attention in the mid-20th century as analogs of pyrimidine nucleotides, with early work focusing on their antiviral and anticancer potential. The discovery of 5-fluorouracil (5-FU) in 1957 catalyzed interest in modifying pyrimidine scaffolds to enhance therapeutic efficacy and reduce toxicity. By the 1980s, researchers recognized that fusing a thiazole ring to the pyrimidine nucleus improved metabolic stability and target affinity. For example, thiazolo[3,2-a]pyrimidine derivatives demonstrated potent inhibition of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis.
The 2000s marked a turning point with the synthesis of hybrid thiazolopyrimidines incorporating pharmacophoric groups like sulfonamides and hydrazides. A 2011 study by Mohamed et al. revealed that thiazolo[3,2-a]pyrido[4,3-d]pyrimidine derivatives exhibited sub-micromolar IC~50~ values against breast and lung cancer cells. Concurrently, Flefel et al. (2007) optimized antimicrobial activity by introducing electron-withdrawing substituents at the pyrimidine C-7 position. These innovations underscored the scaffold’s adaptability to structure-activity relationship (SAR) tuning.
Recent advances leverage multicomponent reactions (e.g., Biginelli condensation) to efficiently assemble thiazolopyrimidine cores. A 2020 study synthesized thienyl- and chlorophenyl-substituted analogs with IC~50~ values of 8.2–14.7 μM against colorectal cancer cells. The integration of carbohydrate moieties further improved solubility and tumor selectivity, as seen in galactosyl-thiazolopyrimidine hydrazones.
Table 1: Key Milestones in Thiazolopyrimidine Drug Discovery
Structural Significance of 5-Oxo-5H-Thiazolo[3,2-a]Pyrimidine Core
The 5-oxo-5H-thiazolo[3,2-a]pyrimidine system combines three critical elements:
- Fused Bicyclic Framework : The thiazole (5-membered) and pyrimidine (6-membered) rings create a planar, conjugated system that facilitates π-π stacking with aromatic residues in enzyme active sites. X-ray diffraction studies confirm a dihedral angle of 2.3° between the rings, minimizing steric hindrance.
- 5-Oxo Group : The ketone at position 5 enhances hydrogen-bonding capacity. In acetylcholinesterase inhibition, this group interacts with the catalytic triad (Ser203, His447, Glu334) via water-mediated bonds.
- Carboxylic Acid Hydrochloride : The C-7 carboxylic acid improves aqueous solubility (logP: −1.2) compared to ester precursors (logP: 2.4). Protonation of the hydrochloride salt further stabilizes the molecule in physiological pH.
Synthetic Accessibility :
The compound is typically synthesized in three steps:
- Biginelli Reaction : Condensation of thiourea, ethyl acetoacetate, and an aldehyde yields dihydropyrimidin-2(1H)-thiones.
- Cyclization : Treatment with 1,2-dibromoethane forms the thiazolo ring via intramolecular S-alkylation.
- Hydrolysis and Salt Formation : Saponification of the ethyl ester to carboxylic acid, followed by HCl treatment, yields the hydrochloride salt.
SAR Insights :
- C-7 Carboxylic Acid : Replacing the ester with a carboxylic acid boosts cytotoxicity 3-fold against MCF7 cells (IC~50~: 22 μM → 7.4 μM).
- 5-Oxo vs. 5-Thiono : The oxo derivative shows 10× higher DHFR inhibition than its thiono analog (K~i~: 0.8 nM vs. 8.1 nM).
- Chloride Counterion : The hydrochloride salt increases membrane permeability by 40% compared to the free base.
Computational Modeling : Docking studies reveal strong binding to TRPV1 receptors (ΔG: −9.2 kcal/mol) and EGFR kinase (ΔG: −8.7 kcal/mol). The carboxylic acid forms salt bridges with Arg504 (TRPV1) and Lys721 (EGFR), while the thiazole nitrogen coordinates Mg²⁺ ions in ATP-binding pockets.
Properties
Molecular Formula |
C7H5ClN2O3S |
|---|---|
Molecular Weight |
232.64 g/mol |
IUPAC Name |
5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-7-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H4N2O3S.ClH/c10-5-3-4(6(11)12)8-7-9(5)1-2-13-7;/h1-3H,(H,11,12);1H |
InChI Key |
UIXPLLXPFDSYAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=NC(=CC(=O)N21)C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-7-carboxylic acid hydrochloride typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in this process include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often involve mild temperatures and catalyst-free environments to achieve high yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-7-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substituting agents like alkyl halides . The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or halogenated derivatives .
Scientific Research Applications
5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-7-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: The compound has shown potential as an antimicrobial, antifungal, and antiviral agent.
Industry: It is used in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-7-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, disrupt cellular processes, and interfere with the replication of microorganisms . The exact molecular targets and pathways vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 5-oxo-7-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid
- 5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid
Uniqueness
5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-7-carboxylic acid hydrochloride is unique due to its specific structural features and the presence of the hydrochloride group, which can enhance its solubility and stability . This compound’s versatility in undergoing various chemical reactions and its broad range of biological activities make it a valuable compound for research and industrial applications .
Biological Activity
5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-7-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula : C7H6N4O2S
- Molecular Weight : 210.21 g/mol
- CAS Number : 7469394
Biological Activity
The biological activity of 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine derivatives has been investigated across various studies, revealing a spectrum of pharmacological effects. Below are the key findings regarding its biological activity:
1. Antimicrobial Activity
Research indicates that derivatives of thiazolo[3,2-a]pyrimidine exhibit antimicrobial properties. A study demonstrated that certain modifications to the thiazolo-pyrimidine structure enhance its efficacy against various bacterial strains.
| Compound | Activity | Reference |
|---|---|---|
| 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine | Moderate antibacterial activity against E. coli | |
| Modified derivatives | Enhanced activity against Staphylococcus aureus |
2. Anticancer Properties
Thiazolo[3,2-a]pyrimidines have shown promise in cancer research. In vitro studies have revealed that these compounds can induce apoptosis in cancer cells.
| Study | Findings | Reference |
|---|---|---|
| Zhi et al. (2008) | Induction of apoptosis in HeLa cells | |
| Danel et al. (1998) | Anti-HIV activity linked to cytotoxic effects on cancer cells |
3. Enzyme Inhibition
The compound has been identified as a potent inhibitor of several enzymes, including acetylcholinesterase and certain kinases, which are critical in various biochemical pathways.
| Enzyme Target | Inhibition Percentage | Reference |
|---|---|---|
| Acetylcholinesterase | 75% inhibition at 10 µM | |
| Protein Kinase B (Akt) | Significant inhibition observed |
Case Studies
Several case studies have highlighted the therapeutic potential of thiazolo[3,2-a]pyrimidine derivatives:
- Study on Acetylcholinesterase Inhibition : A study by Wichmann et al. (1999) reported that specific thiazolo-pyrimidine derivatives exhibited significant inhibition of acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's disease.
- Antiviral Activity : Danel et al. (1998) explored the antiviral properties of thiazolo-pyrimidines against HIV-1 and found promising results indicating their potential as antiviral agents.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-7-carboxylic acid hydrochloride?
- Methodological Answer : Synthesis typically involves multi-step reactions. For analogous thiazolo[3,2-a]pyrimidines, refluxing intermediates (e.g., 5-phenyl-6-methyl-2-thioxo-tetrahydropyrimidine) with chloroacetic acid, aldehydes (e.g., 2,4,6-trimethoxybenzaldehyde), and sodium acetate in acetic acid/acetic anhydride mixtures yields fused derivatives. Recrystallization from ethyl acetate/ethanol (3:2) is often employed to obtain pure crystals .
Q. What spectroscopic and crystallographic methods are employed for structural elucidation of thiazolo[3,2-a]pyrimidine derivatives?
- Methodological Answer : Structural characterization combines:
- NMR : and NMR for functional group identification and substitution patterns.
- X-ray crystallography : Determines precise bond lengths, angles, and dihedral angles (e.g., fused ring puckering up to 80.94° with benzene substituents) .
- IR spectroscopy : Confirms carbonyl (C=O) and carboxylic acid (O-H) stretches .
Q. What are the key considerations for handling and storing 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine derivatives in laboratory settings?
- Methodological Answer :
- Storage : Keep in airtight containers, protected from moisture and heat (e.g., below 25°C).
- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in fume hoods due to potential irritancy .
- Disposal : Follow institutional guidelines for halogenated organic waste due to possible chlorine content .
Q. What are the solubility characteristics of 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-7-carboxylic acid hydrochloride in common solvents?
- Methodological Answer : While direct data is limited, analogous compounds show solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. Recrystallization often uses ethyl acetate or ethanol mixtures .
Advanced Research Questions
Q. How can computational chemistry aid in the design of novel thiazolo[3,2-a]pyrimidine derivatives with enhanced properties?
- Methodological Answer :
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and energetics for cyclization or substitution reactions.
- Condition Optimization : Machine learning models analyze experimental datasets to recommend solvent/catalyst combinations, reducing trial-and-error .
- Property Prediction : Molecular docking studies assess bioactivity (e.g., enzyme inhibition) based on electronic and steric features .
Q. How to resolve contradictions in spectral data (e.g., NMR vs. X-ray) when characterizing thiazolo[3,2-a]pyrimidine analogs?
- Methodological Answer :
- Multi-Technique Validation : Cross-check NMR chemical shifts with computed spectra (e.g., using Gaussian).
- Crystallographic Refinement : Address discrepancies in dihedral angles or hydrogen bonding via high-resolution X-ray data (e.g., R-factor < 0.05) .
- Dynamic Effects : Consider temperature-dependent NMR to account for conformational flexibility in solution vs. solid state .
Q. What strategies optimize reaction yields in the synthesis of substituted thiazolo[3,2-a]pyrimidine carboxylates?
- Methodological Answer :
- Catalyst Selection : Sodium acetate accelerates cyclization by deprotonating intermediates .
- Solvent Optimization : Glacial acetic acid enhances electrophilicity of carbonyl groups, promoting ring closure .
- Temperature Control : Reflux (~110°C) balances reaction rate and byproduct suppression .
Data Contradiction Analysis
Q. How to address conflicting reports on the bioactivity of thiazolo[3,2-a]pyrimidine derivatives?
- Methodological Answer :
- Assay Standardization : Compare IC values under consistent conditions (pH, cell lines).
- Structural Confirmation : Verify purity (>95% by HPLC) and stereochemistry (via X-ray or CD spectroscopy) to rule out impurities/enantiomers as confounding factors .
Tables
Table 1 : Key Crystallographic Parameters for Thiazolo[3,2-a]pyrimidine Derivatives
| Parameter | Value (Example) | Source |
|---|---|---|
| Space Group | P | |
| Unit Cell Dimensions | a=8.21 Å, b=10.34 Å, c=14.56 Å | |
| Dihedral Angle (Pyrimidine-Benzene) | 80.94° |
Table 2 : Common Synthetic Conditions and Yields
| Reaction Step | Conditions | Yield (%) | Source |
|---|---|---|---|
| Cyclization | Acetic acid, 110°C, 8-10 hr | 78 | |
| Recrystallization | Ethyl acetate/ethanol (3:2) | 95% purity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
